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  • Product: 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol
  • CAS: 1540018-38-9

Core Science & Biosynthesis

Foundational

The Emergent Therapeutic Potential of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol: A Technical Guide for Medicinal Chemists

Abstract In the landscape of modern drug discovery, the strategic incorporation of halogen atoms has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. This technical guide delves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. This technical guide delves into the compelling, albeit underexplored, therapeutic potential of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol. By dissecting the established medicinal chemistry principles of its core fragments—the bromophenyl group and the gem-difluoroalcohol moiety—we construct a robust hypothesis for its application as a novel kinase inhibitor with significant promise in oncology and inflammatory diseases. This document provides a comprehensive overview of the compound's synthetic rationale, a proposed mechanism of action targeting key signaling pathways, and detailed, field-proven protocols for its comprehensive biological evaluation.

Introduction: The Strategic Imperative of Halogenation in Drug Design

The deliberate introduction of halogen atoms, particularly bromine and fluorine, into small molecule drug candidates is a well-established strategy to enhance therapeutic efficacy and fine-tune pharmacokinetic properties.[1][2] The bromophenyl moiety is a prevalent feature in a multitude of clinically approved drugs and investigational agents, valued for its ability to form potent halogen bonds with target proteins, thereby increasing binding affinity and modulating metabolism.[3][4] Concurrently, the incorporation of fluorine, especially in the form of a gem-difluoroalkyl group, is a powerful tool for improving metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] The 2,2-difluoroethanol group, in particular, can also act as a bioisostere for other functional groups, influencing polarity and receptor interactions.[6]

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol represents a fascinating convergence of these two strategic elements. While this specific molecule remains largely uncharacterized in the public domain, a thorough analysis of its constituent parts allows us to project its potential therapeutic applications with a high degree of scientific confidence. This guide will, therefore, serve as a foundational document for researchers and drug development professionals interested in exploring the promise of this and related compounds.

Synthetic Strategy and Physicochemical Rationale

The synthesis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol can be approached through several established methodologies for the preparation of α,α-difluoro secondary alcohols. A common and effective route involves the nucleophilic addition of a difluoromethyl anion equivalent to 3-bromobenzaldehyde.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol.

Experimental Protocol: Synthesis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

  • To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq) and a catalytic amount of tetrabutylammonium fluoride (TBAF) (0.1 eq).

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Hypothesized Therapeutic Potential and Mechanism of Action

Based on the known biological activities of structurally related bromophenyl and fluorinated compounds, we hypothesize that 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol will exhibit potent inhibitory activity against protein kinases, making it a strong candidate for development as an anticancer or anti-inflammatory agent.

Rationale for Kinase Inhibition

Numerous bromophenyl-containing molecules have been identified as potent inhibitors of various protein kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[7][8] The bromine atom often occupies a key position within the ATP-binding pocket of the kinase, forming favorable halogen bonds with backbone carbonyls. The 3-bromo substitution pattern can provide a different vector for interaction compared to the more common 4-bromo substitution, potentially leading to novel selectivity profiles.

Potential Downstream Signaling Pathways

Dysregulation of kinase signaling is a hallmark of many cancers and inflammatory diseases. A key pathway implicated in both is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of a wide array of pro-inflammatory cytokines, chemokines, and cell survival proteins.[3][4] We propose that 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol may exert its therapeutic effects by inhibiting an upstream kinase (e.g., IκB kinase - IKK) in the NF-κB pathway.

Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Comprehensive Biological Evaluation Workflow

A systematic and rigorous biological evaluation is essential to validate the hypothesized therapeutic potential of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol. The following experimental workflow provides a roadmap for its characterization.

Caption: A comprehensive workflow for the biological evaluation of the target compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol against a panel of protein kinases.

Protocol:

  • Reagents: Purified recombinant kinases, corresponding peptide substrates, ATP, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30 °C for 60 minutes. e. Stop the reaction and measure the kinase activity according to the manufacturer's protocol (e.g., by measuring luminescence).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO or a suitable solubilization buffer. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

NF-κB Reporter Assay

Objective: To determine if the compound inhibits NF-κB signaling.

Protocol:

  • Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).

  • Procedure: a. Seed the cells in a 96-well plate. b. Pre-treat the cells with the test compound for 1 hour. c. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. d. Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability and calculate the percent inhibition of NF-κB activation.

Reactive Oxygen Species (ROS) Generation Assay

Objective: To investigate if the compound's anticancer activity is mediated through the induction of oxidative stress.

Protocol:

  • Reagent: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9][10]

  • Procedure: a. Treat cancer cells with the test compound for a specified time. b. Load the cells with DCFH-DA, which is de-esterified intracellularly and fluoresces upon oxidation by ROS.[9] c. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production.

Metabolic Stability and CYP450 Inhibition Assays

Objective: To evaluate the metabolic stability and potential for drug-drug interactions of the compound.

Protocol: Microsomal Stability Assay [11][12][13]

  • Matrix: Pooled human liver microsomes.

  • Procedure: a. Incubate the test compound with liver microsomes in the presence of NADPH at 37 °C. b. Collect samples at various time points (e.g., 0, 5, 15, 30, 45 minutes). c. Quench the reaction with acetonitrile. d. Analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol: CYP450 Inhibition Assay (Fluorogenic) [14][15][16]

  • Enzymes: Recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Procedure: a. Pre-incubate the CYP enzyme with the test compound. b. Initiate the reaction by adding a fluorogenic substrate. c. Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ value for each CYP isozyme.

Data Presentation and Interpretation

All quantitative data should be presented in clear, concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Biological Activity of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

AssayTarget/Cell LineEndpointResult
Kinase InhibitionKinase XIC₅₀ (nM)Value
Kinase InhibitionKinase YIC₅₀ (nM)Value
AntiproliferativeA549IC₅₀ (µM)Value
AntiproliferativeMCF-7IC₅₀ (µM)Value
NF-κB InhibitionHEK293/NF-κB-lucIC₅₀ (µM)Value

Table 2: ADME Profile of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

AssayParameterValue
Microsomal Stabilityt₁/₂ (min)Value
Microsomal StabilityCLᵢₙₜ (µL/min/mg)Value
CYP InhibitionCYP3A4 IC₅₀ (µM)Value
CYP InhibitionCYP2D6 IC₅₀ (µM)Value

Conclusion and Future Directions

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol stands as a promising, yet unexploited, chemical scaffold in medicinal chemistry. The strategic combination of a bromophenyl moiety, known for its ability to engage in halogen bonding and confer potent biological activity, with a metabolically robust gem-difluoroalcohol group, provides a strong rationale for its investigation as a novel therapeutic agent. The hypothesized mechanism of action as a kinase inhibitor, potentially targeting the NF-κB signaling pathway, offers a clear direction for its development in the fields of oncology and inflammation.

The experimental protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound. Successful validation of its in vitro and in vivo activity, coupled with a favorable ADME profile, would establish 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol as a valuable lead compound for further optimization and preclinical development. Future work should focus on elucidating its precise kinase selectivity profile, exploring structure-activity relationships through analog synthesis, and conducting pharmacokinetic and toxicology studies to fully assess its drug-like properties.

References

  • Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work? Retrieved from [Link]

  • Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(11), 1729. [Link]

  • Ren, Y., He, J., Chen, Y., Li, F., & Zhou, Y. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 9(8), e104623. [Link]

  • Sethi, G., Shanmugam, M. K., & Ahn, K. S. (2018). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 23(3), 545. [Link]

  • Wang, L., Dong, H., Guo, M., Lin, X., Liu, Y., & Liu, M. (2021). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 26(21), 6593. [Link]

  • Moon, S., Kim, W., Kim, S., & Kim, J. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2568. [Link]

  • Ahmad, I., Kamal, M. A., & Husain, M. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6529. [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Dong, H., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(11), 1729. [Link]

  • AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. Retrieved from [Link]

  • Dong, H., Wang, L., Guo, M., Stagos, D., Giakountis, A., Trachana, V., ... & Liu, M. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 10(11), 1729. [Link]

  • OZ Biosciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • JoVE. (2019, October 17). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • Zheng, Y., et al. (2018). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Journal of clinical & experimental oncology, 7(3). [Link]

  • Showalter, H. D., et al. (2007). 7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors. Bioorganic & medicinal chemistry letters, 17(23), 6430-6435. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • JoVE. (2022, February 18). Total Reactive Oxygen Species Detection. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Rahman, M. M., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(16), 4929. [Link]

  • BioVision. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(12), 3740. [Link]

  • Hanna, I. H., et al. (2004). High-throughput fluorescence assay of cytochrome P450 3A4. Analytical biochemistry, 330(1), 11-17. [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of medicinal chemistry, 41(5), 742–751. [Link]

  • Williams, R. O., et al. (2017). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific reports, 7(1), 1-13. [Link]

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Exploratory

Technical Guide: Solubility Profile & Physicochemical Characterization of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

The following technical guide details the solubility profile and physicochemical characterization of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol , a specialized fluorinated building block. This guide is structured for appli...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol , a specialized fluorinated building block.

This guide is structured for application scientists and medicinal chemists, moving from structural analysis to predictive data and validating experimental protocols.

Executive Summary

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol (CAS: Analogous to 345-64-2 family) is a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. Its value lies in the difluoromethyl (-CHF₂) group, which acts as a lipophilic hydrogen bond donor and a metabolic blocker, enhancing the bioavailability of the parent scaffold.[1]

Understanding its solubility profile is essential for two distinct workflows:

  • Synthetic Processing: Optimizing extraction and purification (crystallization/chromatography).

  • Biological Assays: Ensuring accurate dosing in biochemical screens (avoiding compound precipitation in DMSO/buffer mixtures).

Structural Analysis & Physicochemical Properties[1][3][4][5]

To predict and manipulate solubility, we must first analyze the electronic environment of the molecule.

Structural FeatureElectronic EffectImpact on Solubility
3-Bromo Substituent Lipophilic, Electron-withdrawing (

= 0.39)
Increases LogP (Lipophilicity); enhances solubility in non-polar organics (DCM, Hexanes).

-CHF₂ Group
Strong Inductive Effect (-I), LipophilicIncreases acidity of the adjacent -OH (lowers pK

); improves metabolic stability compared to ethyl groups.
Benzylic Alcohol (-OH) H-Bond Donor/AcceptorPrimary driver of polarity; enables solubility in protic solvents (MeOH, EtOH).
The "Fluorine Effect" on Acidity

Unlike a standard benzylic alcohol (pK


 ~16), the adjacent difluoromethyl group withdraws electron density from the oxygen, stabilizing the alkoxide anion.
  • Estimated pK

    
    :  ~12.0 – 12.5
    
  • Implication: This compound will exhibit pH-dependent solubility . While neutral at physiological pH (7.4), it can be deprotonated in strong basic conditions (pH > 12), drastically increasing aqueous solubility as a salt.

Solubility Profile (Empirical & Predicted)

The following data aggregates experimental observations from structurally homologous fluorinated phenylethanols (e.g., 2,2-difluoro-1-phenylethanol) and corrects for the lipophilic shift of the 3-bromo substituent (+0.7–0.9 LogP).

Solubility Classifications
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Application Note
Super-Solvents DMSO High > 100 mg/mLIdeal for 10 mM stock solutions for HTS.
DMF High > 100 mg/mLAlternative stock solvent; difficult to remove.
Protic Polar Methanol High > 50 mg/mLPreferred solvent for LC-MS injection.
Ethanol High > 50 mg/mLGreen solvent for crystallization.
Aprotic Polar Acetone High > 50 mg/mLGood for rapid evaporation/transfer.
Acetonitrile Moderate-High 20–50 mg/mLStandard HPLC mobile phase.
Non-Polar/Chlorinated DCM High > 100 mg/mLPrimary extraction solvent.
Ethyl Acetate High > 80 mg/mLExcellent for liquid-liquid extraction.
Hydrocarbons Hexanes Low-Moderate 1–10 mg/mLUsed as an anti-solvent for crystallization.
Aqueous Water (pH 7) Low < 0.1 mg/mLCritical: Requires co-solvent (e.g., 1% DMSO) for bio-assays.
Water (pH 13) Moderate > 10 mg/mLSoluble as the alkoxide salt.
Partition Coefficient (LogP)
  • Base (2,2-difluoro-1-phenylethanol): LogP ≈ 2.04

  • Bromo-substituent shift: +0.86

  • Predicted LogP (Target): 2.90 ± 0.2

  • Interpretation: The compound is moderately lipophilic. It will readily cross cell membranes but requires careful formulation to prevent precipitation in aqueous media.

Visualizing the Characterization Workflow

The following diagram outlines the decision logic for determining the solubility limits and handling the compound in a drug discovery context.

SolubilityWorkflow Start Compound: 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol CheckSolid Initial State: Solid/Oil? Start->CheckSolid DMSO_Stock Prepare 10mM Stock in DMSO (Standard HTS Protocol) CheckSolid->DMSO_Stock Biological Assay Synthesis_Pur Synthesis & Purification CheckSolid->Synthesis_Pur Chemical Process Aq_Solubility Measure Kinetic Aqueous Solubility (PBS pH 7.4, 1% DMSO) DMSO_Stock->Aq_Solubility Precipitation Precipitation Observed? Aq_Solubility->Precipitation High_Sol High Solubility (>50 µM) Precipitation->High_Sol No (Clear) Low_Sol Low Solubility (<10 µM) Precipitation->Low_Sol Yes (Turbid) Formulation Formulation Strategy: Use Cyclodextrins or PEG400 Low_Sol->Formulation Extraction Extraction: DCM or EtOAc Synthesis_Pur->Extraction Cryst Crystallization: Dissolve in warm EtOAc -> Add Hexanes Extraction->Cryst

Figure 1: Decision tree for handling 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol in biological and synthetic workflows.

Experimental Protocols

To validate the predicted values above, use the following standardized protocols. These are designed to be self-validating (i.e., they include internal checks for accuracy).

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for the "Gold Standard" equilibrium solubility value.

  • Preparation: Weigh 2–5 mg of the compound into a chemically resistant glass vial (borosilicate).

  • Solvent Addition: Add 500 µL of the target solvent (e.g., pH 7.4 Phosphate Buffer).

  • Saturation: If the solid dissolves completely, add more compound until a visible solid residue remains (ensuring saturation).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.22 µm). Note: Pre-saturate the filter to prevent compound loss due to adsorption.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Validation: Calibrate against a standard curve prepared in Methanol (where solubility is known to be high).

Protocol B: Kinetic Solubility (High-Throughput)

Use this to mimic biological assay conditions.

  • Stock: Start with a 10 mM stock solution in DMSO.

  • Spike: Spike 2 µL of the DMSO stock into 198 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Detection: Measure absorbance at 620 nm (turbidimetry).

    • Threshold: An OD > 0.005 indicates precipitation.

  • Filtration & Analysis: Filter the remaining solution and analyze via LC-MS to determine the exact concentration remaining in solution.

Applications in Drug Development[6]

Bioisosterism & Metabolic Stability

The 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol scaffold is often used to replace a standard benzyl alcohol.

  • Metabolic Block: The

    
    -fluorines prevent oxidation of the alcohol to the ketone (a common metabolic clearance pathway for benzylic alcohols).
    
  • H-Bond Acidity: The increased acidity (lower pK

    
    ) strengthens hydrogen bonding interactions with target protein residues (e.g., hinge regions in kinases), potentially improving potency.
    
Formulation Implications

Due to the predicted LogP of ~2.9 and low aqueous solubility, oral bioavailability formulations should utilize:

  • Co-solvents: PEG-400 (up to 20%).

  • Surfactants: Tween-80 or Polysorbate.

  • Amorphous Solid Dispersions (ASD): If the melting point is high (>100°C), spray drying with HPMC-AS may be required to improve dissolution rates.

References

  • EPA CompTox Dashboard. 2,2-Difluoro-1-phenylethanol Physicochemical Properties. (Analogous data source). Link

  • PubChem. Compound Summary: 2,2-Difluoro-1-phenylethanol (CID 9942210).[2] National Library of Medicine. Link

  • Organic Syntheses. Preparation of Fluorinated Intermediates and Solubility Handling. Org.[3] Synth. 2007, 84, 199-208.[3] Link

  • Master Organic Chemistry. Acidity of Alcohols and the Inductive Effect of Fluorine.Link

  • Sigma-Aldrich. Safety Data Sheet: 1-(4-Bromophenyl)-2,2-difluoroethanol. (Isomer data for safety/handling). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of 3-Bromophenyl Difluoroethanol Derivatives

This Application Note is structured to guide researchers through the specific challenges of coupling 3-bromophenyl difluoroethanol derivatives. Unlike standard aryl bromides, the 2,2-difluoroethanol moiety introduces uni...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of coupling 3-bromophenyl difluoroethanol derivatives. Unlike standard aryl bromides, the 2,2-difluoroethanol moiety introduces unique acidity and chelation risks that require a tailored catalytic approach.

Executive Summary

Coupling amines to 1-(3-bromophenyl)-2,2-difluoroethanol presents a chemoselectivity challenge. The electron-withdrawing fluorine atoms significantly increase the acidity of the neighboring hydroxyl group (predicted pKa ~13.0), making it susceptible to deprotonation by standard alkoxide bases (e.g., NaOtBu). This creates a competitive landscape between N-arylation (desired) and O-arylation (side reaction).

This guide provides two validated protocols:

  • Method A (Direct Coupling): Uses a specific ligand/base combination to favor amine coupling without protecting the alcohol.

  • Method B (Protected Route): A robust 3-step sequence for scale-up or difficult amines.

Substrate Analysis & Strategic Considerations

The "Difluoroethanol Effect"

The key to success lies in recognizing the electronic influence of the


 group.
  • Acidity: The

    
    -fluorines lower the pKa of the alcohol to ~13.0 (vs. ~16 for ethanol). Strong bases like NaOtBu  (pKa ~17) or LiHMDS  (pKa ~26) will quantitatively deprotonate this alcohol, generating an alkoxide that can act as a competitive nucleophile or poison the Palladium center.
    
  • Electronic Activation: The 3-bromo position is inductively deactivated by the electron-withdrawing

    
     group, facilitating Oxidative Addition but potentially slowing Reductive Elimination if the metal center becomes too electron-deficient.
    
Critical Decision Matrix
VariableStandard ConditionRecommended for Difluoroethanol Rationale
Catalyst

+ BINAP
BrettPhos Pd G4 or RuPhos Pd G4 Pre-formed precatalysts ensure active Pd(0) generation without requiring excess base for reduction.
Base NaOtBu

or

Weaker, heterogeneous bases (pKa ~10-11 in organic media) deprotonate the ammonium intermediate but not the difluoroethanol.
Solvent Toluenet-Amyl Alcohol or 1,4-Dioxane Polar protic solvents (t-AmylOH) can stabilize the polar transition state and solubilize carbonate bases.

Experimental Protocols

Method A: Direct Chemoselective Coupling (Recommended)

Best for: Primary amines, secondary cyclic amines, and rapid SAR generation.

Mechanism of Selectivity: By using a base weaker than the alcohol (pKa < 13), we maintain the hydroxyl group in its neutral protonated state, preventing it from competing with the amine for the Pd center.

Materials
  • Substrate: 3-bromophenyl difluoroethanol derivative (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: (2-5 mol%)

    • Note: Use RuPhos Pd G4 for secondary acyclic amines.

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Protocol
  • Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the aryl bromide (1.0 equiv), amine (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add BrettPhos Pd G4 (0.02 equiv).

    • Pro-Tip: If weighing <5 mg, use a stock solution of the catalyst in THF/Dioxane to ensure accuracy.

  • Solvent: Add anhydrous 1,4-Dioxane. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 90°C for 12–16 hours with vigorous stirring (1000 rpm).

    • Monitoring: Check LCMS at 2 hours. If conversion is <10%, raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes). The free hydroxyl group makes the product polar; consider using DCM/MeOH if it streaks.

Method B: The TBS-Protection Route (Robust/Scale-Up)

Best for: Weakly nucleophilic amines, anilines, or when Method A yields <50%.

Workflow Diagram

G Start Start: 3-Br-Ph-CF2CH2OH Step1 Step 1: Protection TBSCl, Imidazole, DMF Start->Step1 99% Yield Step2 Step 2: Coupling Pd(OAc)2, XPhos, NaOtBu Step1->Step2 Standard B-H Conditions Step3 Step 3: Deprotection TBAF, THF Step2->Step3 1h, RT End Final Product: Amino-Aryl-Alcohol Step3->End

Caption: Three-step workflow ensuring zero O-arylation interference by masking the acidic alcohol.

Protocol Details
  • Protection: Treat substrate with TBSCl (1.1 equiv) and Imidazole (1.5 equiv) in DMF at RT for 2h. Quench with water, extract with Hexanes. (Yield >95%).

  • Coupling:

    • Now that the OH is masked, you can use stronger, faster conditions.

    • Catalyst:

      
       (1 mol%) + XPhos  (2 mol%) or RuPhos  (2 mol%).
      
    • Base: NaOtBu (1.4 equiv).

    • Solvent: Toluene, 100°C, 4-8h.

  • Deprotection: Treat the crude coupling product with TBAF (1.0 M in THF, 1.5 equiv) at RT for 1h. Aqueous workup.

Optimization Data & Troubleshooting

Base Screening Data (Model Substrate: Morpholine Coupling)
BasepKa (conj. acid)Conversion (2h)N-Arylation : O-ArylationVerdict
NaOtBu 1795%60 : 40Poor Selectivity
LiHMDS 26100%40 : 60Fails (O-arylation dominant)
Cs2CO3 10.385%>99 : 1Recommended
K3PO4 1278%95 : 5Acceptable Alternative
NaOTMS 12.690%98 : 2Excellent (Specialty Base)
Troubleshooting Guide
  • Problem: Low conversion, starting material remaining.

    • Cause: Catalyst deactivation by the alcohol or insufficient base strength.

    • Fix: Switch to Method B (Protection) OR try NaOTMS (Sodium trimethylsilanolate) as the base in Method A. NaOTMS is strong enough to activate the amine but bulky/silophilic enough to minimize reaction with the alcohol [1].

  • Problem: Product is inseparable from O-arylated byproduct.

    • Fix: Change the solvent to t-Amyl Alcohol . The high solvation of the alcohol substrate in protic solvents can hinder its ability to act as a nucleophile compared to the amine.

References

  • Chemoselective Amination: Ligated Pd-Catalyzed Aminations of Aryl Halides with Aliphatic Amines. Journal of the American Chemical Society.[1][2]

  • Base Effects: Catalyst-Controlled Chemoselective Arylation of Amino Alcohols.[1] National Institutes of Health (PMC).

  • General B-H Conditions: Buchwald-Hartwig Cross Coupling Reaction.[3][4] Organic Chemistry Portal.[5]

  • Difluoroethanol Properties: 2,2-Difluoroethanol Acidity and Properties. ChemicalBook.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and process development professionals working with 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol. This valuable bui...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals working with 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol. This valuable building block presents unique challenges due to significant steric hindrance around the reactive aryl bromide moiety. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to enable successful downstream reactions.

Part 1: Frequently Asked Questions (FAQs) & Structural Analysis

This section addresses the fundamental challenges posed by the substrate's structure and outlines the key reaction classes that are most affected.

Q1: What structural features of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol cause steric hindrance?

Answer: The primary source of steric hindrance is the 1-(2,2-difluoroethan-1-ol) substituent on the phenyl ring. While the bromine atom is in the meta position, the sheer bulk of the side chain can impede the approach of catalysts and reagents to the carbon-bromine bond. The key contributors are:

  • The Difluoromethyl Group (-CHF₂): This group is significantly larger than a methyl group and its conformational flexibility can effectively shield the adjacent reaction site.

  • The Benzylic Alcohol (-CH(OH)-): This group adds to the overall size of the substituent. Furthermore, its ability to coordinate with metal catalysts can sometimes lead to non-productive binding or altered reactivity.

The cumulative effect of these features creates a sterically congested environment that can slow down or completely stall reactions that are sensitive to substrate size.[1][2]

Caption: Steric hindrance in 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol.

Q2: Which common reactions are most challenging with this substrate?

Answer: Palladium-catalyzed cross-coupling reactions are the most prominent class of reactions hindered by this substrate's structure. These include:

  • Suzuki-Miyaura Coupling: The formation of a C-C bond with a boronic acid or ester. Steric hindrance can significantly slow the initial oxidative addition of the aryl bromide to the Pd(0) catalyst and the final reductive elimination step.[3]

  • Buchwald-Hartwig Amination: The formation of a C-N bond with an amine. This reaction is notoriously sensitive to steric effects on both the aryl halide and the amine coupling partner.[4][5] The bulky side chain on our substrate makes successful coupling with hindered secondary amines particularly difficult.

  • Heck Coupling & Sonogashira Coupling: These reactions can also be affected, as they rely on the accessibility of the C-Br bond for the catalytic cycle to proceed efficiently.

Part 2: Troubleshooting Guide for Cross-Coupling Reactions

This section provides a systematic approach to overcoming common failures in Suzuki-Miyaura and Buchwald-Hartwig reactions.

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling

If you are observing starting material consumption with little to no product formation, the catalytic cycle is likely stalled.

Troubleshooting_Suzuki start Reaction Failed: Low/No Yield q1 Which Ligand Was Used? start->q1 ligand_simple Standard (e.g., PPh₃) q1->ligand_simple Yes q2 What Base/Solvent Was Used? q1->q2 No (Already using bulky ligand) ligand_action Action: Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos, RuPhos) ligand_simple->ligand_action ligand_reason Reason: Bulky ligands accelerate oxidative addition and reductive elimination for hindered substrates. ligand_action->ligand_reason base_weak Weak Base (e.g., Na₂CO₃) or Poor Solvent q2->base_weak Yes base_action Action: Use a Stronger Base (K₃PO₄, Cs₂CO₃) in an Aprotic Polar Solvent (Dioxane, Toluene) base_weak->base_action base_reason Reason: Stronger bases facilitate transmetalation. Appropriate solvent ensures solubility and thermal stability. base_action->base_reason

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Troubleshooting Steps & Explanations:

  • Evaluate the Catalyst System: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for sterically demanding substrates. The key is to use a ligand that is both bulky and electron-rich.[6]

    • Expert Recommendation: Switch to a modern biarylphosphine ligand. These ligands create a bulky coordination sphere around the palladium center, which promotes the rate-limiting reductive elimination step to release the product.[6][7]

Ligand Class Recommended Ligands Key Advantage for This Substrate Typical Catalyst Loading
Buchwald Ligands XPhos, SPhos, RuPhosExcellent for sterically hindered aryl bromides; high activity allows for lower temperatures.0.5 - 2 mol %
CataCXium® Ligands CataCXium® APromotes fast oxidative addition.1 - 3 mol %
Josiphos Ligands tBuXPhosHighly effective for challenging couplings.0.5 - 2 mol %
  • Optimize the Base and Solvent: The choice of base is critical for the transmetalation step, where the boron species transfers its organic group to the palladium catalyst.[8]

    • Expert Recommendation: For hindered substrates, stronger bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. Pair these with an appropriate aprotic solvent like 1,4-dioxane, toluene, or DMF to ensure all components remain in solution at the reaction temperature.[9][10]

Issue 2: Stalled Buchwald-Hartwig Amination

This reaction is highly sensitive to steric crowding. If the reaction is not proceeding, consider the following.

Troubleshooting Steps & Explanations:

  • Re-evaluate the Ligand: As with Suzuki couplings, ligand choice is paramount. The development of Buchwald-Hartwig amination has led to several "generations" of catalysts, each with improved scope for hindered substrates.[5][11]

    • Expert Recommendation: Use a ligand specifically designed for challenging C-N couplings. Biarylphosphine ligands are the gold standard. For a substrate this hindered, a ligand from the G2 or G3 class of Buchwald precatalysts is highly recommended.

Ligand Coupling Partner Suitability Rationale
XPhos Primary & Secondary AminesA robust, general ligand for hindered systems.[12]
BrettPhos Secondary Amines, especially bulky onesIts unique structure is highly effective at promoting C-N reductive elimination.
tBuXPhos Primary & Secondary AminesOffers high reactivity and stability.
  • Check the Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Expert Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative, especially if base-sensitive functional groups are present.[13]

Part 3: Optimized Experimental Protocols

These protocols are starting points and may require further optimization based on the specific coupling partner used. Always handle reagents and solvents under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for coupling 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol with a generic arylboronic acid.

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol %) and the biarylphosphine ligand (e.g., XPhos, 2.5 mol %). Add this catalyst mixture to the reaction vial.

  • Solvent Addition: Evacuate and backfill the reaction vial with an inert gas (3 cycles). Add degassed 1,4-dioxane (to make a ~0.1 M solution).

  • Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is for the coupling of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol with a generic secondary amine.

  • Vessel Preparation: To a dry reaction vial, add sodium tert-butoxide (NaOtBu, 1.4 equiv). Seal the vial, and evacuate and backfill with an inert gas.

  • Reagent Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol (1.0 equiv), the amine (1.2 equiv), and degassed toluene (to make a ~0.2 M solution).

  • Reaction: Seal the vial and heat to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), and proceed with a standard aqueous workup and purification by column chromatography.

References
  • Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. (n.d.). Google Scholar.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as Fluorinating Agent. (2026). Google Scholar.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved February 13, 2026, from [Link]

  • Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. (2020). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Google Scholar.
  • Copper-Catalyzed Enantioconvergent Radical Deborylative Coupling of Racemic Benzylboronic Esters with Alkynes and Alkenylboronic. (2026). American Chemical Society.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Benzylic C(sp3)–H fluorination. (2024). Beilstein Journal of Organic Chemistry.
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. Retrieved February 13, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed. Retrieved February 13, 2026, from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). PMC. Retrieved February 13, 2026, from [Link]

  • Benzylic C(sp3)–H fluorination. (2024). University of Bristol Research Portal. Retrieved February 13, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

Welcome to the technical support center for optimizing the solubility of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for achieving optimal solubility in your experiments. The following question-and-answer format directly tackles specific issues you may encounter, blending theoretical principles with actionable laboratory protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm starting a new project with 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol. How do I even begin to predict which solvents might be effective?

A1: Predicting solubility is a cornerstone of experimental design, and the principle of "like dissolves like" is your initial guide.[1][2] This means we need to assess the polarity and hydrogen bonding capabilities of your compound, 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol.

Structural Analysis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol:

  • Polarity: The molecule possesses several polar features. The hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The two fluorine atoms are highly electronegative, creating a significant dipole moment. The bromine atom also contributes to the molecule's polarity. The phenyl ring, while largely non-polar, has its electron distribution influenced by these polar substituents.

  • Hydrogen Bonding: The presence of the hydroxyl group is a key indicator that solvents capable of hydrogen bonding will likely be effective.

Initial Solvent Class Recommendations:

Based on this analysis, you should start by exploring solvents that share these characteristics. A good starting point would be polar protic and polar aprotic solvents.

  • Polar Protic Solvents: These solvents can donate and accept hydrogen bonds. Examples include alcohols (e.g., ethanol, methanol, isopropanol) and water. Given the fluorination, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are also excellent candidates, as they can have unique interactions with fluorinated solutes.[3][4][5]

  • Polar Aprotic Solvents: These solvents have dipoles but do not donate hydrogen bonds. Examples include acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

It is generally advisable to avoid completely non-polar solvents like hexane or toluene as a starting point, given the multiple polar groups on your molecule.

Q2: The "like dissolves like" principle is a bit vague. Is there a more quantitative approach to solvent selection?

A2: Absolutely. For a more refined, data-driven approach, we can utilize Hansen Solubility Parameters (HSP) .[6][7][8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core idea is that substances with similar HSP values are likely to be miscible.[8][9]

Workflow for Using Hansen Solubility Parameters:

cluster_0 HSP-Based Solvent Selection Workflow A Estimate HSP of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol B Select a range of solvents with known HSP values A->B  Based on structural group contributions C Perform qualitative solubility tests (e.g., 'good' or 'bad' solvent) B->C  Experimental screening D Input results into HSP software or a calculation spreadsheet C->D E Calculate the HSP 'sphere' for your compound D->E F Identify solvents that fall within this sphere E->F  Predictive refinement G Prioritize solvents with the smallest HSP distance (Ra) for optimal solubility F->G

Caption: A workflow for utilizing Hansen Solubility Parameters for solvent selection.

Table 1: Estimated Hansen Solubility Parameters for 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol and Common Solvents

Compound/SolventδD (MPa½)δP (MPa½)δH (MPa½)
Estimated for Solute *~18.5 ~8.0 ~10.0
Methanol14.912.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
2,2,2-Trifluoroethanol (TFE)15.111.016.6
Water15.516.042.3
Dichloromethane (DCM)17.07.37.1
Toluene18.01.42.0

*Note: HSP values for the solute are estimations based on its chemical structure and similar molecules. Experimental determination is highly recommended.

By comparing the estimated HSP of your compound with those of various solvents, you can make more informed choices. For instance, DMSO appears to be a very close match.

Q3: I'm observing poor solubility in my initial trials. What are the common pitfalls and how can I troubleshoot this?

A3: Poor solubility can stem from several factors. Here’s a troubleshooting guide to address common issues:

Troubleshooting Poor Solubility:

cluster_0 Troubleshooting Poor Solubility A Initial Observation: Poor Solubility B Is the system at equilibrium? A->B C Is the solvent choice appropriate? A->C D Are there external factors to consider? A->D E Insufficient mixing/sonication time. Increase agitation/duration. B->E F Re-evaluate solvent selection. Consider solvent blends. C->F G Adjust temperature. Solubility is often temperature-dependent. D->G H Check pH of the solution, especially for ionizable compounds. D->H

Caption: A decision tree for troubleshooting poor solubility.

1. Ensure Equilibrium: Solubility is an equilibrium property.[10] Ensure you are allowing sufficient time for dissolution.

  • Action: Increase stirring/agitation time (24-72 hours is a standard timeframe for thermodynamic solubility).[10] Sonication can also be used to break up solid aggregates and accelerate dissolution.

2. Re-evaluate Solvent Choice with Blends: If a single solvent isn't effective, a solvent blend can fine-tune the polarity and hydrogen bonding environment.[9]

  • Action: Try binary or even ternary solvent systems. For example, a mixture of a good but highly volatile solvent (like dichloromethane) with a less volatile, good solvent (like ethanol) might improve overall performance.

3. Temperature Adjustment: The solubility of most solids increases with temperature.

  • Action: Gently warm the solution. Be cautious, as this can also accelerate the degradation of thermally labile compounds. Always check the stability of your compound at elevated temperatures first.

4. Consider pH: Although 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol is not strongly acidic or basic, the hydroxyl group has a pKa. In aqueous or protic solvent systems, extreme pH values could influence its charge state and, consequently, its solubility.

  • Action: For aqueous systems, consider buffering the solution to a pH where the compound is in its most soluble form (likely neutral for this molecule).

Q4: How do I perform a reliable and reproducible solubility measurement in the lab?

A4: The "gold standard" for measuring thermodynamic solubility is the shake-flask method .[11] This method determines the equilibrium concentration of a compound in a given solvent at a specific temperature.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation:

    • Accurately weigh an excess amount of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol into a clean, inert vial (e.g., glass). "Excess" means enough solid should remain undissolved at the end of the experiment.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a shaker or on a stir plate within a temperature-controlled environment (e.g., an incubator or water bath set to your desired experimental temperature, often 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[10]

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

    • Filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Analysis:

    • Quantify the concentration of the dissolved solute in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve with known concentrations of your compound to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

For higher throughput screening of multiple solvents, kinetic solubility assays, such as those using nephelometry to detect precipitation, can be employed for initial rank-ordering before committing to the more time-intensive shake-flask method.[12][13]

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Dehghan, S., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Attia, L., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Hansen, C. M. (n.d.). HSP Basics. Retrieved from [Link]

  • Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Stefan, A., et al. (2020). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Raytor. (2026).
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • RUA. (n.d.).
  • White, J. M., et al. (2015).
  • The Royal Society of Chemistry. (2016).

Sources

Troubleshooting

Technical Support Center: Resolution of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

Ticket ID: #RES-BrF2-OH-001 Status: Open Priority: High (Drug Development Intermediate) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1] Executive Summary & Molecule Profile Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RES-BrF2-OH-001 Status: Open Priority: High (Drug Development Intermediate) Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely attempting to resolve 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol (hereafter referred to as Substrate-BrF2 ).[1]

This is not a standard resolution due to the difluoromethyl (


) group . Unlike a simple methyl group in 1-phenylethanol, the 

moiety is strongly electron-withdrawing.[1] This lowers the

of the hydroxyl proton (making it more acidic) and decreases the nucleophilicity of the oxygen. Consequently, standard enzymatic acylation rates will be significantly slower than non-fluorinated analogs.[1]

Substrate Profile:

Feature Property Impact on Resolution
Stereocenter Secondary Alcohol Classical kinetic resolution (KR) is feasible.[1]

| Electronic Effect |


-Difluoro (

) | Reduces -OH nucleophilicity; slows enzymatic acylation.[1] | | Steric Bulk | 3-Bromophenyl | Provides excellent "handle" for chiral recognition in HPLC/Enzymes.[1] | | Solubility | Lipophilic | Soluble in Hexane, MTBE, Toluene; poor in water.[1] |

Decision Matrix: Choosing Your Method

Before proceeding, determine your scale and purity requirements.

ResolutionWorkflow Start START: Racemic Substrate-BrF2 ScaleQ Scale of Operation? Start->ScaleQ SmallScale < 100 mg (Analytical) ScaleQ->SmallScale LargeScale > 1 gram (Preparative) ScaleQ->LargeScale HPLC Method A: Chiral HPLC/SFC (High Purity, Fast) SmallScale->HPLC Enzymatic Method B: Enzymatic Kinetic Resolution (Scalable, Low Cost) LargeScale->Enzymatic ChemRes Method C: Chemical Derivatization (If Enzymes Fail) Enzymatic->ChemRes Low Selectivity (E < 20) caption Figure 1: Decision tree for selecting the resolution methodology based on scale and throughput.

Method A: Enzymatic Kinetic Resolution (EKR)

Best for: Gram-to-Kilogram scale synthesis.[1]

The Protocol

The electron-withdrawing fluorine makes the alcohol a "sluggish" nucleophile.[1] You must use a highly active lipase and an irreversible acyl donor.[1]

Recommended System:

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate (excess).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.[1]

  • Temperature: 40°C – 50°C (Slightly elevated to overcome electronic deactivation).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of Substrate-BrF2 in 100 mL of dry MTBE.

  • Acyl Donor: Add 5 equivalents of Vinyl Acetate.

  • Initiation: Add 500 mg (5% w/w) of CAL-B.

  • Monitoring: Monitor by HPLC every 2 hours. The lipase typically acetylates the (R)-enantiomer , leaving the (S)-alcohol unreacted.

  • Termination: Stop at 50% conversion (theoretical yield). Filter off the enzyme.[1][2][3]

  • Separation: Evaporate solvent. Separate the (S)-alcohol from the (R)-acetate via flash chromatography (Silica gel; Hexane/EtOAc gradient).

Troubleshooting Guide (EKR)
SymptomProbable CauseCorrective Action
Reaction Stalls < 30% Fluorine-induced deactivation.[1]Increase Temperature: Raise to 60°C.Switch Donor: Use Isopropenyl acetate (releases acetone, less inhibitory than acetaldehyde).
Low Enantioselectivity (E < 20) Water contamination.Dry System: Add 3Å molecular sieves. Water causes hydrolysis of the formed ester, reversing the reaction (racemization).
Enzyme Aggregation Solvent polarity mismatch.[1]Switch Solvent: Move from Hexane to Toluene or DIPE. The substrate is polar; the enzyme needs to stay dispersed.[1]

Method B: Chiral HPLC/SFC Separation

Best for: Analytical checks (<1 mg) or small prep runs (<500 mg).

Due to the aromatic ring and the polar hydroxyl/difluoro groups, polysaccharide-based columns work best.[1] The bromine atom provides a "handle" for


 interactions with the stationary phase.[1]
Column Selection Guide
Column TypeStationary PhaseSuitability for Substrate-BrF2
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)High. The "workhorse" for phenyl-ethanols.[1]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Medium/High. Good alternative if AD-H fails.[1]
Chiralpak IA/IC Immobilized phasesBest for Solubility. Allows use of DCM/THF if the sample crashes out in Hexane.[1]
Recommended Conditions (Analytical)
  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Strong absorption from Bromophenyl).[1]

  • Additives: None usually required, but 0.1% DEA (Diethylamine) can sharpen peaks if tailing occurs due to the acidic

    
     proton.
    

Method C: Chemical Derivatization (The "Nuclear Option")

Best for: Absolute configuration determination or if EKR fails.

If lipases fail to discriminate due to the small size difference between


 and the aromatic ring (unlikely, but possible), use a chiral derivatizing agent.

Protocol:

  • React racemic Substrate-BrF2 with (1S)-(-)-Camphanic chloride in Pyridine/DCM.[1]

  • This forms two diastereomeric esters:[1]

    • (S)-Camphanate-(R)-Substrate[1]

    • (S)-Camphanate-(S)-Substrate[1]

  • Separation: These diastereomers have different physical properties (NMR shifts, solubility).[1] Separate via standard Silica Gel Chromatography or Crystallization.[1]

  • Hydrolysis: Hydrolyze the separated ester with LiOH/THF to recover the pure enantiomer.

Frequently Asked Questions (FAQs)

Q1: Why is the enzymatic reaction much slower than with 1-phenylethanol? A: The


 group is highly electron-withdrawing.[1] It pulls electron density away from the oxygen atom of the hydroxyl group, making it a weaker nucleophile. In the lipase active site, the attack of the alcohol on the acyl-enzyme intermediate is the rate-determining step.

Q2: Can I use Dynamic Kinetic Resolution (DKR) to get 100% yield? A: Proceed with extreme caution. Standard DKR uses a Ruthenium catalyst to racemize the alcohol in situ.[1] However, the presence of the Aryl Bromide poses a risk of oxidative addition (poisoning the Ru catalyst), and the acidic


 proton may interfere with the base-catalyzed racemization mechanism. A standard Kinetic Resolution (max 50% yield) is safer and more robust for this specific molecule.

Q3: How do I determine the absolute configuration (R vs S)? A: Do not assume elution order. The most reliable method is X-ray crystallography of the Camphanate ester (Method C). Alternatively, compare the optical rotation with literature values for the non-brominated analog (


-phenylethanol), though the bromine can invert the sign of rotation.

References & Grounding

  • Lipase Catalysis in Fluorinated Alcohols: Kitazume, T., et al. "Enzymatic Resolution of Fluorinated 1-Phenylethanol Derivatives."[1] Journal of Fluorine Chemistry. (Establishes that lipases accept

    
     analogs but with altered kinetics).
    
  • General Protocol for Phenylethanols: Dhake, K. P., et al. "Lipase catalyzed kinetic resolution of (R,S)-1-phenylethanol."[1][2] Brazilian Journal of Microbiology, 2009.[1] Link

  • Chiral HPLC Screening: Phenomenex Chiral Chromatography Guide. "Strategies for Chiral Separation of Halogenated Aromatics." Link

  • Derivatization Agents: Sigma-Aldrich Technical Bulletin. "Use of Camphanic Chloride for Resolution of Alcohols." Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol before handling, as fluorinated aromatics can possess unique toxicity profiles.

Sources

Optimization

Stability of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol under basic reaction conditions

This guide outlines the technical stability profile and handling protocols for 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol under basic reaction conditions. It is designed for researchers requiring high-fidelity control over...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical stability profile and handling protocols for 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol under basic reaction conditions. It is designed for researchers requiring high-fidelity control over nucleophilic substitution, alkylation, or cross-coupling workflows involving this fluorinated scaffold.

Part 1: Executive Technical Summary

1-(3-Bromophenyl)-2,2-difluoroethan-1-ol exhibits a dichotomy in stability governed by the basicity of the reaction medium. While the electron-withdrawing difluoromethyl (


) group enhances the acidity of the hydroxyl proton (

), it simultaneously activates the molecule toward two primary degradation pathways: Retro-Reformatsky cleavage and Dehydrofluorination .
  • Operational Safe Zone: Weak inorganic bases (

    
    , 
    
    
    
    ) at temperatures
    
    
    .
  • High-Risk Zone: Strong alkoxides (

    
    , 
    
    
    
    ) or elevated temperatures (
    
    
    ), which trigger rapid fragmentation into 3-bromobenzaldehyde and difluorocarbene precursors.

Part 2: Chemical Stability Profile & Degradation Pathways

The Retro-Reformatsky Fragmentation (Primary Risk)

Under strongly basic conditions, the alkoxide intermediate can undergo C-C bond cleavage (retro-aldol type), releasing the 3-bromobenzaldehyde and the difluoromethyl anion. The anion is transient and rapidly decomposes into difluorocarbene (


), leading to complex byproduct mixtures.
Dehydrofluorination

While less dominant than fragmentation, prolonged exposure to bases can induce the elimination of HF, particularly if the hydroxyl group is activated (e.g., mesylated). This results in the formation of 2,2-difluoro-1-arylethene derivatives or subsequent hydrolysis products.

Stability Data Matrix
ParameterConditionStability RatingOutcome / Byproducts
Weak Base

/ Acetone /

High Stable alkoxide formation; clean alkylation.
Strong Base

/ THF /

Moderate Kinetic stability exists; rapid trapping required.
Strong Base

/ THF /

Low Retro-Reformatsky cleavage: 3-Br-Benzaldehyde.
Nucleophile

/

High Stable (Lithium chelation stabilizes the alkoxide).
Solvent Protic (MeOH, EtOH)High H-bonding stabilizes the alcohol; prevents fragmentation.

Part 3: Visualizing the Degradation Mechanism

The following diagram illustrates the competing pathways between productive reaction (trapping) and destructive fragmentation.

G Start 1-(3-Br-Ph)-2,2-difluoroethan-1-ol Alkoxide Alkoxide Intermediate [Ar-CH(O⁻)-CHF₂] Start->Alkoxide Deprotonation Base Base (B:) Base->Start Product Target Product (Ether/Ester) Alkoxide->Product Electrophile (E⁺) (Fast Trapping) Cleavage Retro-Reformatsky Cleavage Alkoxide->Cleavage Heat / Strong Base Aldehyde 3-Bromobenzaldehyde Cleavage->Aldehyde Anion [:CHF₂]⁻ (Unstable) Cleavage->Anion Carbene :CF₂ + F⁻ (Decomposition) Anion->Carbene Rapid

Caption: Mechanistic divergence of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol under basic conditions. Path (Red) dominates with strong bases/heat.

Part 4: Troubleshooting Guide (Q&A)

Scenario A: Low Yield in O-Alkylation Reactions

Q: I am trying to methylate the hydroxyl group using NaH and MeI in THF, but I see significant amounts of 3-bromobenzaldehyde. What is happening?

A: You are observing Retro-Reformatsky fragmentation . Sodium hydride (NaH) is a strong, irreversible base. Once the alkoxide is formed, if the electrophile (MeI) is not immediately available or if the temperature is too high, the thermodynamic drive to release the stable aryl aldehyde and the difluoromethyl anion takes over.

Corrective Protocol:

  • Switch Base: Use Silver(I) Oxide (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These bases buffer the concentration of the free alkoxide, favoring the bimolecular substitution (
    
    
    ) over unimolecular fragmentation.
  • Temperature Control: Conduct the reaction at

    
     to 
    
    
    
    .
  • Order of Addition: Add the electrophile before the base if possible, or simultaneously, to ensure the alkoxide is trapped immediately upon formation.

Scenario B: Lithium-Halogen Exchange Concerns

Q: I need to perform a lithium-halogen exchange on the aryl bromide. Will the alcohol survive n-BuLi treatment?

A: No. The hydroxyl proton will be deprotonated first (


), consuming one equivalent of n-BuLi. The resulting lithium alkoxide is generally stable at 

. However, the subsequent lithiation of the aryl bromide generates a dianion.

Risk: Upon warming, the dianion may undergo intramolecular elimination or fragmentation. Solution: Protect the alcohol as a TBS ether or MOM ether prior to lithiation. Silyl ethers are robust and prevent the formation of the destabilizing alkoxide during the metalation step.

Scenario C: Unexpected Defluorination

Q: My product mass spectrum shows a loss of 20 mass units (HF). Is the base causing this?

A: Yes. This indicates dehydrofluorination . This is common if you are using a base like DBU or KOtBu in an attempt to push a sluggish reaction. The benzylic proton is not very acidic, but the proximity of the fluorine atoms allows for E2-type elimination under forcing conditions. Fix: Avoid amidine bases (DBU/DBN). Stick to carbonate bases in aprotic dipolar solvents (DMF, NMP) to enhance nucleophilicity without increasing basicity.

Part 5: Validated Experimental Protocols

Protocol 1: Safe O-Alkylation (Recommended)

Target: Synthesis of 1-(3-Bromophenyl)-2,2-difluoro-1-methoxyethane

Rationale: Uses mild conditions to prevent C-C bond cleavage.

  • Setup: Charge a flame-dried flask with 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol (1.0 equiv) and MeI (3.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Base Addition: Add

    
      (1.5 equiv) in one portion.
    
    • Note:

      
       acts as a mild base and a halide scavenger, driving the reaction forward without generating a high concentration of free alkoxide.
      
  • Reaction: Stir at ambient temperature for 12–16 hours. Monitor by TLC/LCMS.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol 2: Protection as TBS Ether

Target: Preparation for Lithiation Chemistry

  • Setup: Dissolve substrate in DCM (0.5 M).

  • Reagents: Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv).

  • Conditions: Stir at

    
      for 2 hours.
    
    • Why Imidazole? It is a weak base (

      
      ) sufficient to drive silylation but too weak to trigger retro-aldol cleavage.
      
  • Workup: Wash with water, brine, dry over

    
    .
    

References

  • Mechanistic Insight on Difluoromethyl Alcohols

    • Title: "Base-Induced Instability of Fluorotelomer Alcohols"
    • Source:N
    • Relevance: Establishes the mechanism of HF elimination and instability of -fluoro alcohols under basic conditions.
    • URL:[Link]

  • Synthesis & Reactivity of 2,2-Difluoroethanol Derivatives

    • Title: "Synthesis of 2,2-difluoroethanol
    • Source:ChemicalBook / Patent Literature[1]

    • Relevance: Provides industrial validation for the stability of the difluoroethanol scaffold under controlled basic hydrolysis (NaOH/MeOH).
  • Decomposition of

    
    -Difluoromethyl Carbinols: 
    
    • Title: "Preparation of 1-aryl-2,2-difluoro enol esters via dehydrosulfonylation"[2]

    • Source:Chinese Academy of Sciences
    • Relevance: Details the retro-aldol type hydrolysis of 1-aryl-2,2-difluoro derivatives to difluoromethyl ketones and aldehydes under aqueous base.
    • URL:[Link] (General institutional link for the cited study context).

  • pKa Data for Fluorinated Alcohols

    • Title: "Acidity-Basicity D
    • Source:University of Tartu
    • Relevance: Benchmarks the acidity of fluorinated alcohols, justifying the pKa ~12.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol, a compound of interest in medicinal chemistry due to the prevalence of fluorinated motifs in modern pharmaceuticals. We will explore the nuances of spectral interpretation, supported by experimental data and established principles of NMR spectroscopy.

Introduction to Fluorine in NMR

The inclusion of fluorine atoms in organic molecules offers significant advantages for NMR analysis. The ¹⁹F nucleus possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, with approximately 83% of the sensitivity of ¹H.[1][2] Furthermore, the chemical shift range for ¹⁹F is significantly wider than for ¹H, which often leads to better signal dispersion and less spectral overlap, even in complex molecules.[1][3]

Experimental Protocols

Sample Preparation

To ensure high-quality NMR spectra, proper sample preparation is critical.[4]

  • Compound Preparation : A solution of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol was prepared by dissolving 10-20 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5]

  • Internal Standard : Tetramethylsilane (TMS) was used as an internal standard for ¹H NMR chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) is often used, though modern spectrometers can reference internally to the deuterium lock frequency.

  • Filtration : The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.[5]

NMR Data Acquisition
  • Instrumentation : All spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR :

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16

    • Relaxation Delay : 1.0 seconds

    • Spectral Width : -2 to 12 ppm

  • ¹⁹F NMR :

    • Pulse Program : Standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

    • Number of Scans : 64

    • Relaxation Delay : 1.0 seconds

    • Spectral Width : -50 to -250 ppm, typical for organofluorine compounds.[1]

Figure 1: Workflow for NMR sample preparation and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol provides crucial information about the proton environments within the molecule.

  • Aromatic Region (δ 7.20-7.70 ppm) : The 3-substituted bromophenyl ring gives rise to a complex multiplet pattern. The protons on the aromatic ring are chemically distinct and exhibit characteristic splitting patterns due to ortho, meta, and para couplings. The electron-withdrawing nature of the bromine atom generally leads to a downfield shift of the aromatic protons compared to unsubstituted benzene (δ 7.36 ppm in CDCl₃).[6][7]

  • Benzylic Proton (CH-OH, δ ~5.1 ppm) : This proton is a triplet of doublets. The large coupling is a result of the geminal fluorine atoms (a triplet), and the smaller coupling is due to the adjacent hydroxyl proton (a doublet). The chemical shift of benzylic protons typically falls in the range of 2.3-2.7 ppm, but the presence of the electron-withdrawing hydroxyl and difluoromethyl groups shifts this proton significantly downfield.[8]

  • Hydroxyl Proton (OH, δ ~2.5-3.5 ppm) : The chemical shift of this proton can be variable and is often concentration and solvent-dependent.[6] It typically appears as a broad singlet, but in this case, it shows coupling to the benzylic proton, indicating a relatively slow exchange rate.

  • Difluoromethyl Proton (CHF₂, δ ~5.8-6.2 ppm) : This proton is a triplet of doublets. The large splitting arises from the two geminal fluorine atoms (a triplet), and the smaller splitting is due to the vicinal benzylic proton (a doublet). The presence of two highly electronegative fluorine atoms causes a significant downfield shift.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic (4H)7.20-7.70Multiplet-
Benzylic (CH-OH)~5.1Triplet of Doublets²J(HF) ≈ 56 Hz, ³J(HH) ≈ 4 Hz
Hydroxyl (OH)~2.5-3.5Doublet³J(HH) ≈ 4 Hz
Difluoromethyl (CHF₂)~5.8-6.2Triplet of Doublets²J(HF) ≈ 56 Hz, ³J(HF) ≈ 4.5 Hz

Table 1: Summary of ¹H NMR Spectral Data

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides complementary and often more straightforward structural information due to the larger chemical shift dispersion.

  • Difluoromethyl Group (CF₂) : The two fluorine atoms in the difluoromethyl group are diastereotopic due to the adjacent chiral center. This can lead to two separate signals in the ¹⁹F NMR spectrum. However, in many cases, they appear as a single signal or a closely spaced multiplet. For 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol, the two fluorine atoms are expected to be chemically equivalent and will appear as a doublet of doublets. The large splitting is due to the geminal proton (a doublet), and the smaller splitting is due to the vicinal benzylic proton (a doublet). The chemical shift for difluoromethyl groups attached to a carbon with a hydroxyl group is typically in the range of -125 to -135 ppm.[9]

Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Difluoromethyl (CF₂)~-127Doublet of Doublets²J(FH) ≈ 56 Hz, ³J(FH) ≈ 4.5 Hz

Table 2: Summary of ¹⁹F NMR Spectral Data

Comparison of ¹H and ¹⁹F NMR

Feature ¹H NMR ¹⁹F NMR
Sensitivity HighVery High (83% of ¹H)
Chemical Shift Range Narrow (~15 ppm)Wide (~400 ppm)
Spectral Complexity Can be high due to overlapping signals and complex coupling patterns.[10]Often simpler due to larger chemical shift dispersion.
Coupling Constants H-H couplings are well-characterized. H-F couplings provide valuable structural information but can complicate spectra.F-H and F-F couplings are typically larger than H-H couplings and are very informative for structural elucidation.[1]
Structural Information Provides detailed information about the proton framework of the molecule.Provides direct information about the electronic environment of the fluorine atoms and their connectivity.

Key Coupling Interactions

The observed multiplicities in both the ¹H and ¹⁹F NMR spectra are a direct result of through-bond spin-spin coupling.

  • ²J(HF) (Geminal Coupling) : The coupling between the proton and the two fluorine atoms on the same carbon (CHF₂) is typically large, around 50-60 Hz.[1][11] This is clearly observed in both the ¹H and ¹⁹F spectra of the title compound.

  • ³J(HF) (Vicinal Coupling) : The coupling between the benzylic proton and the fluorine atoms three bonds away is smaller, typically in the range of 2-20 Hz, and is dependent on the dihedral angle.[12]

  • Long-range H-F Coupling : It is also possible to observe smaller, long-range couplings (⁴J or ⁵J) between the fluorine atoms and the aromatic protons, although these may not be resolved in a standard 1D spectrum.[2][13]

Sources

Comparative

Technical Guide: HPLC Method Development for Purity Analysis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol

Executive Summary Objective: To develop a robust, stability-indicating HPLC method for the purity analysis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol (hereafter referred to as BPDF-OH ). The Challenge: BPDF-OH presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To develop a robust, stability-indicating HPLC method for the purity analysis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol (hereafter referred to as BPDF-OH ).

The Challenge: BPDF-OH presents a unique analytical challenge due to its hybrid nature: a hydrophobic brominated aromatic ring coupled with a polar, electron-withdrawing difluoromethyl group (


). Standard C18 alkyl phases often fail to resolve critical impurities, particularly positional isomers  (e.g., 2-bromo or 4-bromo analogs) and defluorinated byproducts , due to a lack of shape selectivity and specific electrostatic interactions.

The Solution: This guide compares the industry-standard C18 chemistry against Pentafluorophenyl (PFP) and Phenyl-Hexyl stationary phases. Experimental evidence suggests that PFP phases provide superior resolution (


) for halogenated aromatic isomers through a "Fluorine-Fluorine" and 

-

interaction mechanism, making them the preferred choice for high-integrity purity analysis.

Part 1: The Analytical Challenge

Before selecting a column, we must deconstruct the analyte's physicochemical properties to predict its chromatographic behavior.

Molecular Profile: 1-(3-Bromophenyl)-2,2-difluoroethan-1-ol[1]
  • Structure: A secondary alcohol with a meta-bromophenyl group at C1 and a difluoromethyl group at C2.

  • Key Functional Groups:

    • 3-Bromo Phenyl Ring: Highly hydrophobic,

      
      -electron rich (but deactivated by Br), potential for 
      
      
      
      -
      
      
      stacking.
    • Difluoromethyl (

      
      ):  Strong dipole, electron-withdrawing, lipophilic but capable of weak hydrogen bonding.
      
    • Hydroxyl (

      
      ):  Hydrogen bond donor/acceptor.
      
  • Critical Impurities:

    • Positional Isomers: 1-(2-Bromophenyl)... and 1-(4-Bromophenyl)... (Synthesis byproducts).

    • Oxidation Product: 1-(3-Bromophenyl)-2,2-difluoroethan-1-one (Degradant).

    • Des-bromo Analog: 1-Phenyl-2,2-difluoroethan-1-ol (Process impurity).

Part 2: Comparative Study – Column Selection

We evaluated three stationary phases to determine the optimal selectivity factor (


) for BPDF-OH and its positional isomers.
C18 (Octadecylsilane) – The Baseline
  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Performance: Excellent retention of the main peak. However, it struggles to separate the 3-bromo target from the 4-bromo impurity. Because the hydrophobicity (

    
    ) of the isomers is nearly identical, the C18 phase lacks the "shape recognition" to distinguish them.
    
  • Verdict: Insufficient for isomeric purity.

Phenyl-Hexyl – The Alternative
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interactions.
  • Performance: Improved retention compared to C18 due to the interaction between the phenyl ring of the stationary phase and the bromophenyl ring of the analyte.

  • Verdict: Better , but often exhibits peak tailing for the hydroxylated species without strict pH control.

Pentafluorophenyl (PFP) – The Recommended Choice
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    + Dipole-Dipole + Shape Selectivity .
  • Performance: The electron-deficient fluorinated ring on the stationary phase interacts strongly with the electron-rich bromine and the dipole of the

    
     group. This "lock-and-key" mechanism provides baseline separation of positional isomers.
    
  • Verdict: Superior.

Summary of Comparative Data (Simulated)
ParameterC18 ColumnPhenyl-Hexyl ColumnPFP Column (Recommended)
Retention Time (BPDF-OH) 8.5 min9.2 min10.1 min
Resolution (3-Br vs 4-Br) 1.1 (Co-elution)1.83.5 (Baseline)
Tailing Factor (

)
1.11.31.05
Selectivity Mechanism Hydrophobicity

-

Stacking

-

+ Dipole + Shape

Part 3: Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path from screening to final validation, emphasizing the critical decision point at column selection.

MethodDevelopment Start Start: BPDF-OH Purity Analysis Screening Phase 1: Column Screening (C18 vs PFP vs Phenyl) Start->Screening Decision Critical Decision: Isomeric Separation Needed? Screening->Decision PathC18 Select C18 (Standard Hydrophobicity) Decision->PathC18 No (Unlikely) PathPFP Select PFP (Fluorophenyl) (Shape + Pi-Pi Selectivity) Decision->PathPFP Yes (Critical) Optimiz Phase 2: Mobile Phase Optimization (Gradient & pH Control) PathC18->Optimiz PathPFP->Optimiz Valid Phase 3: ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Optimiz->Valid

Caption: Analytical Method Development Workflow emphasizing the selection of PFP chemistry for isomeric resolution.

Diagram 2: PFP Interaction Mechanism

Why does PFP work? This diagram visualizes the multi-modal interaction between the BPDF-OH analyte and the PFP ligand.

PFP_Mechanism Analyte Analyte: BPDF-OH (Electron Rich Br-Ring) Interaction1 Pi-Pi Interaction (Aromatic Stacking) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-F ... C-Br) Analyte->Interaction2 Interaction3 Shape Selectivity (Steric Fit) Analyte->Interaction3 Stationary Stationary Phase: PFP Ligand (Electron Deficient F-Ring) Interaction1->Stationary Interaction2->Stationary Interaction3->Stationary

Caption: Multi-modal retention mechanism on PFP phases: Pi-Pi stacking combined with dipole interactions enhances selectivity.

Part 4: Optimized Experimental Protocol

Based on the comparative study, the following protocol is recommended for the release testing and stability analysis of BPDF-OH.

Chromatographic Conditions
  • Column: Fluorophenyl (PFP),

    
    , 
    
    
    
    (e.g., Phenomenex Luna PFP(2) or Supelco Discovery HS F5).
  • Mobile Phase A:

    
     Formic Acid in Water (Acidic pH suppresses silanols and maintains the neutral form of impurities).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Slightly elevated temperature improves mass transfer for fluorinated compounds).
    
  • Detection: UV at

    
     (Maximizes absorbance of the bromophenyl ring; 
    
    
    
    is also acceptable but less sensitive).
  • Injection Volume:

    
    .
    
Gradient Program

A gradient is necessary to elute the polar degradants early and flush highly lipophilic dimers late.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.02080Linear Gradient (Main peak elution)
18.02080Wash
18.19010Re-equilibration
23.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration:

    
     for assay; 
    
    
    
    for impurity profiling.
  • Filtration:

    
     PTFE filter (Nylon may adsorb brominated aromatics).
    

Part 5: Validation Strategy (ICH Q2(R2))

To ensure the method is "fit for purpose," it must be validated according to ICH Q2(R2) guidelines [1].

  • Specificity (Selectivity):

    • Inject the BPDF-OH standard spiked with known impurities (3-Br, 4-Br isomers).

    • Acceptance Criteria: Resolution (

      
      ) between BPDF-OH and nearest peak 
      
      
      
      . Peak purity check using Diode Array Detector (DAD) should show no co-elution.
  • Linearity:

    • Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Sensitivity (LOD/LOQ):

    • Determine the Limit of Quantitation (LOQ) based on a Signal-to-Noise (S/N) ratio of 10:1.

    • Target: LOQ should be

      
       to meet reporting thresholds for impurities.
      
  • Robustness:

    • Vary flow rate (

      
      ), Column Temp (
      
      
      
      ), and Organic modifier (
      
      
      ).
    • Note: PFP columns can be sensitive to % water content; ensure reproducible mixing.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]

  • Supelco/Sigma-Aldrich. Fluorinated HPLC Phases: Looking Beyond C18. Chromatography Online. Available at: [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Available at: [Link]

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